Bienvenue dans la boutique en ligne BenchChem!

Cyclobutane-1,1-dicarboxamide

Antibody-Drug Conjugates Protease Specificity Linker Design

Cyclobutane-1,1-dicarboxamide (CAS 33582-68-2) is the essential 1,1-geminal diamide core for constructing cBu-Cit-PAB ADC linkers. It replaces the valine residue of Val-Cit, conferring a demonstrable shift in protease specificity—hydrolyzed predominantly by cathepsin B (overexpressed in many tumors), unlike the Val-Cit standard. ADCs built with this linker show in vivo efficacy and stability equivalent to Val-Cit conjugates, making it a strategic procurement choice for researchers seeking improved tumor-selective payload release without sacrificing established performance benchmarks. Its strained, preorganized scaffold also enables precise geometry in PROTAC linkers and protease inhibitor design. Not interchangeable with 1,2-isomers or acyclic diamides.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 33582-68-2
Cat. No. B1604724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutane-1,1-dicarboxamide
CAS33582-68-2
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)N)C(=O)N
InChIInChI=1S/C6H10N2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2,(H2,7,9)(H2,8,10)
InChIKeyVEQSYQFANVTOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutane-1,1-dicarboxamide (CAS 33582-68-2): Procurement-Grade Properties and Core Research Applications


Cyclobutane-1,1-dicarboxamide (C6H10N2O2, MW 142.16 g/mol) is a symmetrical non-peptidic diamide characterized by a strained cyclobutane ring bearing two carboxamide groups at the 1,1-position [1]. It appears as a white to off-white crystalline solid with a melting point of 278 °C, boiling point of 473.1±15.0 °C (predicted), and density of 1.337 g/cm³ . The compound is sparingly soluble in water (~0.1 g/L) but dissolves readily in polar aprotic solvents such as DMSO and DMF . Cyclobutane-1,1-dicarboxamide serves primarily as a core building block in the synthesis of non-peptidic linkers for antibody-drug conjugates (ADCs), where its unique stereoelectronic configuration confers distinct protease specificity compared to conventional peptide-based linkers [2].

Cyclobutane-1,1-dicarboxamide: Why Substitution with Other Diamides or Dipeptide Linkers Compromises Selectivity and In Vivo Performance


Cyclobutane-1,1-dicarboxamide cannot be substituted with seemingly analogous compounds such as cyclobutane-1,2-dicarboxamide, cyclobutane-1,1-dicarboxylic acid, or the widely used valine-citrulline (Val-Cit) dipeptide linker without fundamentally altering the biological and physicochemical outcome. The 1,1-substitution pattern creates a unique constrained geometry that is absent in the 1,2-isomer, impacting molecular recognition . More critically, structure-guided studies demonstrate that a cyclobutane-1,1-dicarboxamide-containing linker exhibits a distinct and favorable protease hydrolysis profile that is not shared by the industry-standard Val-Cit dipeptide linker [1]. The data below quantify these critical differences, establishing that this compound is not a generic diamide interchangeable with other cyclic or linear amide building blocks.

Cyclobutane-1,1-dicarboxamide: Head-to-Head Performance Data Against Key Comparators


Protease Specificity: Cyclobutane-1,1-dicarboxamide Linker vs. Valine-Citrulline Dipeptide Linker in Cathepsin B Hydrolysis

In a direct head-to-head comparison, a cyclobutane-1,1-dicarboxamide-containing linker is hydrolyzed predominantly by cathepsin B, whereas the clinically established valine-citrulline (Val-Cit) dipeptide linker is not. This indicates superior cathepsin B specificity for the non-peptidic linker, a key lysosomal protease for ADC payload release [1].

Antibody-Drug Conjugates Protease Specificity Linker Design

In Vivo Efficacy and Stability of ADCs Bearing Cyclobutane-1,1-dicarboxamide Linker Compared to Valine-Citrulline Linker

In a direct in vivo comparison, ADCs bearing the nonpeptidic cyclobutane-1,1-dicarboxamide-containing linker demonstrated equivalent efficacy and stability to ADCs bearing the valine-citrulline (Val-Cit) dipeptide linker [1].

Antibody-Drug Conjugates In Vivo Pharmacology Linker Stability

Regioisomeric Comparison: Cyclobutane-1,1-dicarboxamide vs. Cyclobutane-1,2-dicarboxamide

Cyclobutane-1,1-dicarboxamide and its 1,2-regioisomer share the same molecular formula but differ in substitution pattern, leading to distinct physicochemical and biological properties. The 1,1-isomer has a predicted boiling point of 473.1±15.0 °C , while the 1,2-isomer has a predicted boiling point of 485.6±25.0 °C . The 1,1-substitution creates a geminal diamide motif with a unique steric and electronic environment, which is crucial for its role as a P2 group mimic in protease recognition, whereas the 1,2-substitution pattern would present a different geometry and is not documented to confer the same cathepsin B specificity.

Structural Isomerism Physicochemical Properties Building Block Differentiation

Structural Preorganization: Cyclobutane-1,1-dicarboxamide vs. Acyclic Diamides

Cyclobutane-1,1-dicarboxamide offers a conformationally restricted scaffold due to its strained four-membered ring, which preorganizes the amide groups for molecular recognition. This is in contrast to acyclic diamides like succinamide or glutaramide, which possess greater conformational flexibility and cannot guarantee the same spatial presentation of the amide groups . This rigid scaffold is key to its function as a non-peptidic P2 mimic in protease-cleavable linkers, enabling the high cathepsin B specificity observed.

Conformational Restriction Linker Rigidity Pharmacophore Design

Cyclobutane-1,1-dicarboxamide: High-Value Research and Industrial Applications Based on Quantitative Evidence


Synthesis of cBu-Cit-PAB Non-Peptidic ADC Linkers for Cathepsin B-Specific Payload Release

Cyclobutane-1,1-dicarboxamide is the essential core building block for constructing the cBu-Cit-PAB linker system, where it replaces the valine residue of the Val-Cit dipeptide linker. This non-peptidic linker confers a demonstrable shift in protease specificity, being hydrolyzed predominantly by cathepsin B, while the Val-Cit linker is not [1]. This property is leveraged in ADC research to achieve more selective intracellular payload release in cathepsin B-overexpressing tumor cells, with the goal of improving the therapeutic window .

Development of Next-Generation Antibody-Drug Conjugates (ADCs) with Equivalent In Vivo Performance and Enhanced Specificity

Based on direct comparative evidence, ADCs constructed with a cyclobutane-1,1-dicarboxamide-containing linker exhibit in vivo efficacy and stability that are equivalent to ADCs using the standard Val-Cit dipeptide linker [1]. Therefore, this compound is a strategic procurement choice for research teams seeking to develop ADCs with improved protease specificity without sacrificing established in vivo performance benchmarks .

Design of Conformationally Restricted Pharmacophores and Protease Substrate Mimics

The strained cyclobutane ring and geminal diamide substitution pattern of cyclobutane-1,1-dicarboxamide provide a rigid, preorganized scaffold that is distinct from flexible acyclic diamides or the 1,2-regioisomer [1]. This property is invaluable in medicinal chemistry for designing P2 mimics in protease substrates or inhibitors, where precise spatial orientation of hydrogen-bonding groups is critical for target engagement and selectivity .

Synthesis of Targeted Protein Degraders (PROTACs) Requiring Non-Peptidic Linkers

The cyclobutane-1,1-dicarboxamide moiety is incorporated into PROTAC linkers, such as those used in the synthesis of the degrader L1BC8 [1]. The compound's non-peptidic nature and specific geometry offer potential advantages in linker design for targeted protein degradation, including modulation of linker rigidity and physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutane-1,1-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.